molecular formula C11H9NO2 B165581 4-phenyl-1H-pyrrole-3-carboxylic Acid CAS No. 132040-12-1

4-phenyl-1H-pyrrole-3-carboxylic Acid

Cat. No.: B165581
CAS No.: 132040-12-1
M. Wt: 187.19 g/mol
InChI Key: IZAUZUSKFWENMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is a solid substance and has a molecular weight of 187.2 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring bound to a phenyl group . More detailed structural analysis would require specific experimental data or computational modeling.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 187.2 . More detailed physical and chemical properties would require specific experimental data .

Scientific Research Applications

Synthesis and Chemistry

  • A study by Law et al. (1984) developed a new general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, which includes the reaction of 2H-azirines with enamines, leading to the formation of 2,3- and 3,4-dihydropyrroles. This method potentially applies to compounds like 4-phenyl-1H-pyrrole-3-carboxylic Acid (Law et al., 1984).

Crystal and Molecular Structure Analysis

  • Prayzner et al. (1996) explored the crystal structure of a similar compound, 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid, providing insights into hydrogen bonding involving carboxylic acid functional groups, which could be relevant for understanding the structure of this compound (Prayzner et al., 1996).

Hydrogen-Bonding and Solid-State Structures

  • Research by Lin et al. (1998) on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives highlighted how small structural changes can lead to various solid-state structures, such as one-dimensional ribbons and three-dimensional networks. This study underscores the role of hydrogen bonding in these structures, which is applicable to the study of this compound (Lin, Geib, & Hamilton, 1998).

Novel Synthesis Methods

  • A study by Marcotte and Lubell (2002) demonstrated a synthesis method for 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, which could be relevant for synthesizing derivatives of this compound (Marcotte & Lubell, 2002).

Chemical Shift Assignments

  • Sammes et al. (1986) provided complete 13C NMR chemical shift assignments for various 1H-pyrrole-2-carboxylic acid derivatives, which is essential for characterizing compounds like this compound (Sammes, Katritzky, & Law, 1986).

Non-Linear Optical Materials

  • Singh et al. (2014) characterized a pyrrole-containing chalcone derivative, highlighting its potential as a non-linear optical (NLO) material. This research opens possibilities for similar applications of this compound derivatives in the field of NLO materials (Singh, Rawat, & Sahu, 2014).

Electronically Intercommunicating Iron Centers

  • A study by Hildebrandt et al. (2011) on di- and tetraferrocenyl pyrroles, which are structurally related to this compound, provides insights into the electronic and structural properties of such compounds, potentially useful for electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

Safety and Hazards

4-Phenyl-1H-pyrrole-3-carboxylic acid is classified as an irritant . It is recommended to avoid skin contact and inhalation .

Future Directions

While specific future directions for 4-phenyl-1H-pyrrole-3-carboxylic acid are not mentioned in the literature, similar compounds are being investigated for their potential therapeutic applications .

Properties

IUPAC Name

4-phenyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAUZUSKFWENMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364015
Record name 4-phenyl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132040-12-1
Record name 4-phenyl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-1H-pyrrole-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-phenyl-1H-pyrrole-3-carboxylic Acid
Reactant of Route 3
4-phenyl-1H-pyrrole-3-carboxylic Acid
Reactant of Route 4
4-phenyl-1H-pyrrole-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
4-phenyl-1H-pyrrole-3-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
4-phenyl-1H-pyrrole-3-carboxylic Acid
Customer
Q & A

Q1: What is the significance of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide in pharmaceutical synthesis?

A: This compound serves as a crucial intermediate in the synthesis of Atorvastatin Calcium [, , , , ]. Atorvastatin Calcium is a widely prescribed medication classified as an HMG-CoA reductase inhibitor, commonly used to manage hyperlipidemia and hypercholesterolemia [].

Q2: What innovative synthetic approaches have been explored for producing 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide?

A: Recent research has focused on developing improved synthetic processes for this important intermediate. One notable approach utilizes methyl cyanoacetate as the starting material, transforming it into the target compound through a series of eight or fewer steps [, ]. This method also yields other valuable intermediates useful in the overall synthesis.

Q3: Beyond the synthesis using methyl cyanoacetate, are there other reported methods for preparing 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide?

A: Yes, alternative synthetic routes have been explored. One such method involves the reaction of a compound structurally similar to the target molecule with a transition metal catalyst, a hydrogen source, and a base []. This reaction yields an intermediate which is then further modified in subsequent steps to arrive at the final compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.